tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20224263
InChI: InChI=1S/C14H16BrNO2/c1-9-7-11(15)8-10-5-6-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC20224263

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
IUPAC Name tert-butyl 5-bromo-7-methylindole-1-carboxylate
Standard InChI InChI=1S/C14H16BrNO2/c1-9-7-11(15)8-10-5-6-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3
Standard InChI Key UOYGFYZEZWSZSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a bicyclic indole scaffold substituted with functional groups that modulate its reactivity and stability. Key structural attributes include:

  • Bromine at the 5-position, enabling electrophilic substitution reactions.

  • Methyl group at the 7-position, influencing steric and electronic interactions.

  • tert-Butyl ester at the 1-position, providing steric protection and enhancing solubility in organic solvents .

The IUPAC name is tert-butyl 5-bromo-7-methylindole-1-carboxylate, and its canonical SMILES representation is CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br .

Physicochemical Data

PropertyValueSource
Molecular Weight310.19 g/mol
Density1.22–1.30 g/cm³ (estimated)
Melting Point52–54°C (decomposes)
Boiling Point337–340°C (at 760 mmHg)
SolubilitySoluble in DCM, THF, DMF

Synthesis and Reactivity

Synthetic Routes

The synthesis of tert-butyl 5-bromo-7-methyl-1H-indole-1-carboxylate typically involves multi-step protocols starting from commercially available indole derivatives. A notable method, detailed in a patent , proceeds as follows:

  • Iodination: 4-Bromo-2-methylaniline is treated with N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) to introduce iodine at the 5-position.

  • Sonogashira Coupling: The iodinated intermediate reacts with trimethylsilylacetylene under palladium catalysis, forming a carbon-carbon bond.

  • Cyclization: The alkyne intermediate undergoes base-mediated cyclization (e.g., with potassium tert-butoxide) to yield the indole core .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification at the 5-position .

  • Ester Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions (e.g., TFA) to generate the corresponding carboxylic acid.

  • Electrophilic Aromatic Substitution: The indole ring participates in reactions at the 3-position, though the 5-bromo and 7-methyl groups direct regioselectivity .

Biological and Pharmaceutical Applications

Case Study: Drug Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors. For example, its Suzuki coupling with pyridinyl boronic acids generates candidates for EGFR (epidermal growth factor receptor) inhibition, a target in oncology .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesKey Differences
tert-Butyl 5-bromo-3-methylindole-1-carboxylateBromine at 5-, methyl at 3-Altered substitution pattern affects electronic density
tert-Butyl 7-chloro-1H-indole-1-carboxylateChlorine at 7-Smaller halogen alters reactivity
Methyl 5-bromo-7-methylindole-4-carboxylateCarboxylate at 4-Ester position influences metabolic stability

Data sourced from .

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